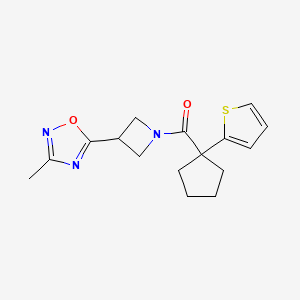![molecular formula C10H12ClNO B2534822 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride CAS No. 2138280-47-2](/img/structure/B2534822.png)
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Photochromic and Solvatochromic Properties
- Synthesis and Photochromic Characteristics : This study involves the synthesis of 1,3-dihydrospiro[2H-indole-ozazine] derivatives and explores their photochromic properties, which are important for materials with variable transmission abilities (Tardieu et al., 1992).
- Solvatochromic Behavior : Another study reports on compounds that exhibit unique solvatochromic behavior, strongly dependent on substitution patterns. These findings are significant for understanding the properties of materials under different solvent conditions (Pozzo et al., 1993).
Organic Synthesis and Ligand Development
- Novel Ligand Synthesis : A study by Karpov et al. (2016) describes the synthesis of organic ligands with potential applications in organic electronics and as ionic liquid components. This showcases the compound's role in the development of new materials for technological applications (Karpov et al., 2016).
- Enantiopure Spiro Compounds : Research conducted by Hajra et al. (2019) focuses on the synthesis of enantiopure spiro[benzo[b][1,4]oxazine-2,3'-oxindole], illustrating the compound's significance in asymmetric synthesis and the pharmaceutical industry (Hajra, Hazra, & Saleh, 2019).
Potential Medicinal Applications
- Antibacterial Agents : Kiely et al. (1988) explored the incorporation of a spiro cyclopropyl group into quinolone antibacterial agents, indicating potential medicinal applications (Kiely, Schroeder, & Sesnie, 1988).
- Antimicrobial and Anti-Inflammatory Activity : Mandzyuk et al. (2020) investigated the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives, revealing possible therapeutic uses (Mandzyuk et al., 2020).
特性
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-2-4-9-8(3-1)11-7-10(12-9)5-6-10;/h1-4,11H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYVYXXATNTVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)




![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)

![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2534758.png)
![3-(furan-2-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534759.png)
